molecular formula C20H21FN2O2S B2434882 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide CAS No. 2034310-58-0

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2434882
CAS No.: 2034310-58-0
M. Wt: 372.46
InChI Key: ZYKNJBBVNAPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound with the molecular formula C20H21FN2O2S and a molecular weight of 372.5 g/mol . This benzamide derivative features a benzothiophene group linked via a dimethylaminoethyl chain to a 3-fluoro-4-methoxybenzamide moiety. The integration of these pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key intermediate or scaffold for investigating new therapeutic agents. The benzothiophene core is a privileged structure in medicinal chemistry, often associated with bioactivity. Furthermore, the compound's molecular framework may be of value in early-stage research for developing ligands for central nervous system (CNS) targets or other protein classes, drawing parallels to research on similar scaffolds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-23(2)17(15-12-26-19-7-5-4-6-14(15)19)11-22-20(24)13-8-9-18(25-3)16(21)10-13/h4-10,12,17H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKNJBBVNAPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.

    Fluoromethoxybenzamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The fluorine and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxybenzamide: Similar structure but lacks the fluorine atom.

    N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-chloro-4-methoxybenzamide: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to its analogs.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzothiophene moiety : Known for its diverse biological activities.
  • Dimethylamino group : Enhances solubility and biological interaction.
  • Fluorinated aromatic ring : Increases lipophilicity and may enhance receptor binding.

The IUPAC name for this compound is this compound, with the following chemical formula: C20H20ClFN2OS.

The mechanism of action involves multiple pathways:

  • Target Interaction : The benzothiophene moiety interacts with specific enzyme active sites, potentially modulating enzymatic activity.
  • Binding Affinity : The dimethylamino group enhances binding through hydrogen bonding and electrostatic interactions.
  • Cell Membrane Passage : The lipophilic nature of the chlorofluorophenyl group facilitates cellular uptake.

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, studies have shown that certain benzamide derivatives increase intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B Virus (HBV) and HIV .

Table 1 summarizes the antiviral effects observed in various studies:

CompoundVirus TargetedMechanism of ActionReference
IMB-0523HBVIncreases A3G levels
IMB-26HIVEnhances immune response
IMB-35HCVDirect viral inhibition

Anticancer Properties

In vitro studies have suggested that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For example, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers .

Case Studies

  • Study on Antiviral Efficacy : A study published in Nature evaluated the efficacy of benzamide derivatives against HBV using a duck HBV model. The results indicated that certain derivatives significantly reduced viral load in treated subjects, suggesting potential therapeutic applications for HBV infections .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer potential of related benzamide compounds in human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Q & A

Q. How can researchers optimize the synthetic yield of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide?

Methodological Answer: The synthesis of this benzamide derivative involves multi-step reactions, including amidation, substitution, and purification. Key parameters for optimization include:

  • Temperature Control : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., using ice baths) .
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Purification : Column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., fluorine at C3, methoxy at C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C21H20FN2O2S) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide) .

Note : Cross-validate data with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological mechanism of this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors with known benzamide interactions (e.g., serotonin or dopamine receptors) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Validation : Compare binding affinities (ΔG values) with reference ligands. For example, a docking score ≤ -8.0 kcal/mol suggests strong binding .
  • Dynamic Analysis : Perform molecular dynamics (MD) simulations (50–100 ns) to assess stability of ligand-receptor complexes .

Data Contradiction Tip : If experimental bioactivity contradicts docking predictions, re-evaluate protonation states or solvation effects .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls .
  • SAR Analysis : Compare activity of analogs (e.g., replacing 3-fluoro with 3-chloro) to identify critical substituents .
  • Meta-Analysis : Aggregate data from ≥3 independent studies to distinguish outliers .

Example : If IC50 values for kinase inhibition vary by >10-fold, confirm compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock) .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
  • Pharmacophore Mapping : Identify essential features (e.g., benzothiophene for hydrophobic interactions) .
  • Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modifications (e.g., methoxy vs. ethoxy) .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down bound proteins .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts upon compound treatment .
  • Knockdown/Overexpression : CRISPR/Cas9 KO of the suspected target to confirm loss of activity .

Note : Combine with SPR (surface plasmon resonance) for kinetic binding data (ka/kd) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve?

Methodological Answer:

  • Solvent System : Test in PBS (pH 7.4), DMSO, or cyclodextrin complexes .
  • Dynamic Light Scattering (DLS) : Check for aggregation at >100 µM concentrations .
  • Alternative Formulations : Co-crystallization with succinic acid to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.